4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
Overview
Description
“4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate” is a chemical compound with the CAS Number: 500789-41-3 and Linear Formula: C11H19NO5 . It has a molecular weight of 245.28 .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . The reaction mixture is stirred at room temperature for 15 hours .Molecular Structure Analysis
The InChI Code of the compound is 1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid, semi-solid, or liquid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Thermochromic Properties and Synthesis
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate has been utilized in the synthesis of compounds exhibiting thermochromic properties. A notable example is the study by Komissarov et al. (1991), where the oxidation of a related compound led to the formation of a product that exhibited thermochromism due to its dissociation into morpholine.
Novel Synthesis of Morpholine Derivatives
D'hooghe et al. (2006) explored the synthesis of morpholine derivatives using 1-tert-Butyl-2-(allyloxymethyl)aziridine, leading to the creation of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This research highlights the potential of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate in synthesizing novel morpholine compounds with potential applications in various fields. (D’hooghe et al., 2006)
Antimicrobial Evaluation
Nagavelli et al. (2014) conducted a study focusing on the antimicrobial properties of amides synthesized from Thiomorpholine carboxylate. Their research indicates the relevance of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate in producing compounds with potential antimicrobial applications. (Nagavelli et al., 2014)
Mass Spectrometry Studies
The behavior of compounds related to 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate under mass spectrometry conditions has been studied by Vul'fson et al. (1967). This research provides insights into the morpholinization of certain acids and their esters, highlighting the chemical behavior of morpholine derivatives. (Vul'fson et al., 1967)
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYWKZWSSFEFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730320 | |
Record name | 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |
CAS RN |
500789-41-3 | |
Record name | 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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